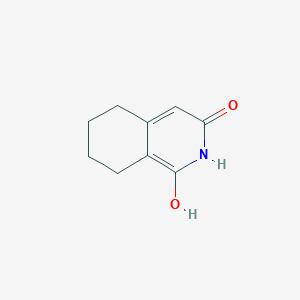

5,6,7,8-Tetrahydroisoquinoline-1,3-diol

Beschreibung

Eigenschaften

IUPAC Name |

1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBWBJZQFURZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(NC(=O)C=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716464 | |

| Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-02-2 | |

| Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Structure Elucidation of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol

Introduction

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, making the precise determination of their chemical structure a critical step in drug discovery and development.[1] This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of a specific derivative, 5,6,7,8-Tetrahydroisoquinoline-1,3-diol.

This document moves beyond a simple recitation of techniques. It is designed to provide researchers, scientists, and drug development professionals with the strategic rationale behind the application of a multi-pronged analytical approach. We will delve into the "why" of each experimental choice, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating trustworthy and authoritative structural data.

The Analytical Imperative

The journey from a newly synthesized or isolated compound to a fully characterized molecule with a confirmed structure is a cornerstone of chemical research. For a molecule like 5,6,7,8-Tetrahydroisoquinoline-1,3-diol, with its combination of an aromatic pyridinediol ring and a saturated cyclohexane ring, a comprehensive analytical strategy is paramount. This guide will focus on the synergistic use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques to achieve this goal.

Part 1: Foundational Analysis - Mass Spectrometry and Elemental Composition

The first step in elucidating the structure of an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.

The "Why": Precision and Confirmation

Low-resolution mass spectrometry provides the nominal mass of a molecule, but HRMS delivers a highly accurate mass measurement (typically to within 5 ppm). This precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). For 5,6,7,8-Tetrahydroisoquinoline-1,3-diol (C₉H₁₁NO₂), HRMS provides the foundational evidence for its elemental formula.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured mass.

Expected Data and Interpretation

The expected data from this analysis is summarized in the table below.

| Parameter | Expected Value for C₉H₁₁NO₂ |

| Molecular Formula | C₉H₁₁NO₂ |

| Monoisotopic Mass | 165.0790 g/mol |

| [M+H]⁺ (Calculated) | 166.0868 |

| [M+H]⁺ (Observed) | Within 5 ppm of calculated |

A measured mass that aligns with the calculated mass to within a few parts per million provides strong evidence for the proposed elemental formula.

Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions.

The "Why": Unveiling Structural Motifs

The fragmentation pattern of a molecule is a characteristic fingerprint that can reveal key structural motifs. For isoquinoline alkaloids, characteristic fragmentation behaviors, such as the loss of substituents on the nitrogen atom, can be observed.[5][6] Analyzing these fragments helps to piece together the connectivity of the molecule.

Experimental Protocol: MS/MS Analysis

-

Parent Ion Selection: In the first stage of the mass spectrometer, select the [M+H]⁺ ion of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol.

-

Collision-Induced Dissociation (CID): In a collision cell, subject the selected parent ions to collisions with an inert gas (e.g., argon, nitrogen) to induce fragmentation.

-

Fragment Ion Analysis: In the second stage of the mass spectrometer, analyze the masses of the resulting fragment ions.

Predicted Fragmentation

Part 2: Functional Group Identification - FTIR Spectroscopy

Once the elemental composition is established, the next logical step is to identify the functional groups present in the molecule. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose.[8]

The "Why": Vibrational Fingerprints

FTIR spectroscopy probes the vibrational modes of chemical bonds.[9][10] Different functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional group composition.[8] For 5,6,7,8-Tetrahydroisoquinoline-1,3-diol, FTIR is essential for confirming the presence of hydroxyl (-OH), amine (N-H), and aromatic C=C and C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.

Expected Spectral Features

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl |

| 3400-3250 | N-H stretch | Secondary Amine |

| 3100-3000 | C-H stretch (sp²) | Aromatic C-H |

| 2950-2850 | C-H stretch (sp³) | Aliphatic C-H |

| 1650-1550 | C=C and C=N stretch | Aromatic/Heterocyclic Ring |

| 1260-1000 | C-O stretch | Phenolic C-O |

The presence of these characteristic bands provides strong, confirmatory evidence for the key functional groups within the molecule.

Part 3: The Definitive Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule.[11] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed blueprint of the molecular structure.

The "Why": Unraveling Connectivity

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial long-range connectivity information.

Experimental Workflow for NMR Analysis

Caption: NMR workflow for structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

-

Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, baseline correction) and interpret the spectra to assemble the molecular structure.

Predicted NMR Data and Interpretation

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. These predictions are based on the analysis of structurally similar compounds.[2][12]

Predicted ¹H NMR Spectral Data

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 | ~6.5 | s | 1H |

| H-5 | ~2.7 | t | 2H |

| H-6 | ~1.8 | m | 2H |

| H-7 | ~1.7 | m | 2H |

| H-8 | ~2.5 | t | 2H |

| N-H | Variable | br s | 1H |

| 1-OH | Variable | br s | 1H |

| 3-OH | Variable | br s | 1H |

Predicted ¹³C NMR Spectral Data

| Position | Predicted Chemical Shift (ppm) |

| C-1 | ~160 |

| C-3 | ~158 |

| C-4 | ~105 |

| C-4a | ~110 |

| C-5 | ~28 |

| C-6 | ~22 |

| C-7 | ~22 |

| C-8 | ~29 |

| C-8a | ~145 |

Assembling the Structure with 2D NMR

The true power of NMR lies in the interpretation of 2D correlation spectra to piece together the molecular puzzle.

Caption: Key HMBC correlations for structural assembly.

-

COSY: Will show correlations between the adjacent aliphatic protons: H-5 with H-6, H-6 with H-7, and H-7 with H-8.

-

HSQC: Will definitively assign each proton to its attached carbon (e.g., the proton at ~6.5 ppm to C-4, the protons at ~2.7 ppm to C-5, etc.).

-

HMBC: This is the key to connecting the different parts of the molecule. For instance, the aromatic proton H-4 should show correlations to C-3, C-4a, and C-5, bridging the aromatic and aliphatic rings. The aliphatic protons at C-5 will show correlations to C-4 and C-4a, further confirming the ring junction. The protons at C-8 will show a crucial correlation to C-8a, completing the cyclic structure.

Conclusion

The structural elucidation of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. By starting with the foundational data from high-resolution mass spectrometry to establish the elemental formula, moving to FTIR to identify key functional groups, and finally employing a comprehensive suite of 1D and 2D NMR experiments to map the precise atomic connectivity, we can achieve an unambiguous and trustworthy structural assignment. This in-depth, logical approach ensures the scientific integrity of the data and provides the solid structural foundation necessary for further research and development in the field of medicinal chemistry.

References

-

Unger, M., Staniek, K., & Schubert-Zsilavecz, M. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026–3032. Available at: [Link]

-

Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]

-

de Souza, J. S. N., de Lima, L. B., de Almeida, R. A., da Silva, G. N., de Souza, G. E. P., & de Andrade, I. M. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 32(8), 1645-1655. Available at: [Link]

-

Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH3]+ fragment ion. ResearchGate. Available at: [Link]

-

Singh, P., & Garg, S. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Journal of Chemical Reviews, 6(1), 1-10. Available at: [Link]

-

Singh, P., & Garg, S. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Journal of Chemical Reviews, 7(1). Available at: [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. PubChem. Retrieved from [Link]

-

Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. Available at: [Link]

-

Sellergren, B., & Shea, K. J. (2002). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 2, (1), 141-146. Available at: [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. PubChem. Retrieved from [Link]

-

Talaq, M. A. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... ResearchGate. Available at: [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme.

- BenchChem. (2025). Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-ol.

-

Katritzky, A. R., & Rachwal, S. (1987). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 805-809. Available at: [Link]

-

Karioti, A., et al. (2011). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 16(5), 3986-3993. Available at: [Link]

-

Pardo, D. G., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13586-13600. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Available at: [Link]

-

SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-isoquinoline. Retrieved from [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). tetrahydroisoquinoline. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Analysis of 5,6,7,8-Tetrahydroisoquinolin-5-ol: A Technical Guide.

-

Roisnel, T., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(23), 5727. Available at: [Link]

Sources

- 1. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. 5,6,7,8-Tetrahydroisoquinoline-1,3-diol | C9H11NO2 | CID 54751722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. bbhegdecollege.com [bbhegdecollege.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinoline-1,3-diol: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol, a molecule of significant interest within the broader class of tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This document will delve into the synthetic pathways, characterization, and the largely unexplored, yet promising, therapeutic landscape of this specific diol derivative.

The Tetrahydroisoquinoline Scaffold: A Cornerstone in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast number of biologically active compounds.[1] Its rigid structure, which incorporates a phenethylamine unit, allows for precise spatial orientation of functional groups, making it an ideal scaffold for interacting with various biological targets. Derivatives of THIQ have demonstrated a remarkable spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5] This inherent bioactivity has cemented the THIQ core as a critical starting point for the development of novel therapeutics.

While the broader class of THIQs is well-documented, specific derivatives such as 5,6,7,8-Tetrahydroisoquinoline-1,3-diol remain less explored in publicly available literature. This guide aims to bridge this gap by postulating a logical and scientifically sound approach to its synthesis and discussing its potential based on the established pharmacology of its chemical relatives.

Strategic Synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol

Direct synthetic routes to 5,6,7,8-Tetrahydroisoquinoline-1,3-diol are not prominently described in the current body of scientific literature. However, a logical and efficient synthesis can be devised through a two-step process starting from the known precursor, 5,6,7,8-Tetrahydroisoquinoline-1,3-dione. This dione can be synthesized, and its subsequent reduction would yield the target diol.

Synthesis of the Precursor: 5,6,7,8-Tetrahydroisoquinoline-1,3-dione

The synthesis of the dione precursor is a critical first step. While various methods for constructing the tetrahydroisoquinoline core exist, such as the Pictet-Spengler and Bischler-Napieralski reactions, a practical approach to the 1,3-dione involves the cyclization of appropriate precursors. For the purpose of this guide, we will consider the dione as a commercially available or readily synthesizable starting material based on established chemical principles.

Proposed Reduction of 5,6,7,8-Tetrahydroisoquinoline-1,3-dione to the Diol

The conversion of the 1,3-dione to the 1,3-diol is a standard reduction reaction. The choice of reducing agent is critical to ensure the chemoselective reduction of the ketone functionalities without affecting the aromaticity of the pyridine ring in the isoquinoline core.

Experimental Protocol: Reduction of 5,6,7,8-Tetrahydroisoquinoline-1,3-dione

-

Step 1: Dissolution. Dissolve 5,6,7,8-Tetrahydroisoquinoline-1,3-dione (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Cooling. Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Step 3: Addition of Reducing Agent. Slowly add a solution of a mild reducing agent, such as sodium borohydride (NaBH₄) (2.2 equivalents), portion-wise to the cooled solution. The use of a slight excess of the reducing agent ensures complete conversion of the dione.

-

Step 4: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Step 5: Quenching. Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.

-

Step 6: Extraction. Extract the product from the aqueous layer using an organic solvent such as ethyl acetate.

-

Step 7: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5,6,7,8-Tetrahydroisoquinoline-1,3-diol.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for converting ketones to alcohols without reducing the aromatic ring.

-

Stoichiometry: A slight excess of the reducing agent is used to drive the reaction to completion.

-

Temperature Control: Cooling the reaction mixture helps to prevent side reactions and ensures a cleaner product profile.

Caption: Proposed synthetic pathway for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol.

Characterization and Physicochemical Properties

The structural elucidation of the synthesized 5,6,7,8-Tetrahydroisoquinoline-1,3-diol would rely on a combination of spectroscopic techniques.

| Property | Expected Data |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the saturated ring, and the hydroxyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons, and the carbons bearing the hydroxyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl) and N-H (secondary amine) stretching. |

Potential Biological Activities and Therapeutic Applications

Anticancer Potential

Numerous THIQ derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[4] The presence of hydroxyl groups on the 5,6,7,8-Tetrahydroisoquinoline-1,3-diol molecule could facilitate hydrogen bonding interactions with biological targets, potentially leading to significant cytotoxic effects against cancer cell lines.

Neuropharmacological Effects

The structural similarity of the THIQ core to endogenous neurochemicals has led to the development of derivatives with significant activity in the central nervous system. These include compounds with antidepressant, anxiolytic, and neuroprotective properties.[6] The diol functionality could modulate the polarity and bioavailability of the molecule, potentially influencing its ability to cross the blood-brain barrier and exert effects on neuronal pathways.

Antimicrobial and Anti-inflammatory Activity

The THIQ nucleus is also a feature of compounds with notable antimicrobial and anti-inflammatory effects.[4] The specific substitution pattern of the 1,3-diol may confer novel interactions with microbial enzymes or inflammatory signaling pathways, making it a candidate for further investigation in these therapeutic areas.

Caption: Potential therapeutic applications of the THIQ scaffold.

Future Directions and Conclusion

5,6,7,8-Tetrahydroisoquinoline-1,3-diol represents an intriguing yet underexplored molecule within the pharmacologically rich family of tetrahydroisoquinolines. The proposed synthetic route via the reduction of the corresponding dione offers a viable pathway for its preparation, which would enable a thorough investigation of its physicochemical properties and biological activities.

Future research should focus on:

-

Optimizing the Synthesis: Developing a high-yielding and scalable synthesis of the diol.

-

Comprehensive Characterization: Full spectroscopic and analytical characterization of the molecule.

-

In Vitro and In Vivo Screening: Evaluating its efficacy in a range of biological assays to uncover its therapeutic potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. [Link]

- G. Jones, in Comprehensive Organic Chemistry, D. H. R. Barton and W. D. Ollis, Eds., Pergamon, Oxford, 1979, Vol. 4, p. 157.

- S. F. Dyke, in Rodd's Chemistry of Carbon Compounds, 2nd ed., S. Coffey, Ed., Elsevier, Amsterdam, 1978, Vol. 4, Part G, p. 1.

- W. L. F. Armarego, in The Chemistry of Heterocyclic Compounds, Vol. 38, Part 1, Isoquinolines, G. Grethe, Ed., Wiley, New York, 1981, p. 1.

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

Chemical Reviews. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

-

PubMed. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

- Google Patents.

-

Wikipedia. Tetrahydroisoquinoline. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroisoquinoline-1,3-diol is a heterocyclic compound with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol [1]. The tetrahydroisoquinoline scaffold is a common motif in a variety of biologically active compounds and natural products[2][3]. The presence of two hydroxyl groups on the isoquinoline core suggests potential for hydrogen bonding and further functionalization, making it an interesting candidate for medicinal chemistry and drug development.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol is expected to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-4 | 6.0 - 6.5 | Singlet | 1H |

| H-5 | 2.6 - 2.9 | Triplet | 2H |

| H-6 | 1.8 - 2.1 | Multiplet | 2H |

| H-7 | 1.8 - 2.1 | Multiplet | 2H |

| H-8 | 2.5 - 2.8 | Triplet | 2H |

| OH (C-1) | 9.0 - 11.0 | Broad Singlet | 1H |

| OH (C-3) | 8.0 - 10.0 | Broad Singlet | 1H |

| NH | 4.0 - 6.0 | Broad Singlet | 1H |

Causality Behind Predicted Shifts:

-

H-4: This proton is on a double bond and adjacent to a hydroxyl group, which will deshield it, shifting it downfield.

-

H-5 and H-8: These protons are adjacent to the aromatic ring and will be slightly deshielded. They are expected to appear as triplets due to coupling with the neighboring CH₂ groups.

-

H-6 and H-7: These aliphatic protons are expected to be in a more shielded environment, appearing as a complex multiplet.

-

OH and NH Protons: The chemical shifts of these protons are highly dependent on the solvent and concentration due to hydrogen bonding. They typically appear as broad singlets and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 160 - 170 |

| C-3 | 155 - 165 |

| C-4 | 100 - 110 |

| C-4a | 115 - 125 |

| C-5 | 25 - 35 |

| C-6 | 20 - 30 |

| C-7 | 20 - 30 |

| C-8 | 25 - 35 |

| C-8a | 130 - 140 |

Structural Rationale for Carbon Shifts:

-

C-1 and C-3: These carbons are bonded to hydroxyl groups and are part of a conjugated system, resulting in a significant downfield shift.

-

C-4, C-4a, and C-8a: These are the other sp² hybridized carbons of the aromatic portion of the molecule.

-

C-5, C-6, C-7, and C-8: These are the sp³ hybridized carbons of the saturated ring, appearing in the more upfield region of the spectrum.

Predicted ¹H NMR Assignments

Caption: Predicted proton assignments for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol are listed below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Moderate |

| C-H Stretch (Aromatic) | 3000 - 3100 | Moderate |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Moderate to Strong |

| C=C Stretch (Aromatic) | 1550 - 1650 | Moderate to Strong |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

| C-N Stretch | 1180 - 1360 | Moderate |

Interpretation of IR Data:

The most prominent feature in the IR spectrum will be the broad and strong O-H stretching band, indicative of the hydroxyl groups. The presence of both aromatic and aliphatic C-H stretches will also be evident. The C=C and C-N stretching bands will confirm the presence of the isoquinoline core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of the compound[1].

-

Key Fragments: Fragmentation is likely to occur through the loss of small, stable molecules or radicals. Expected fragmentation pathways include:

-

Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 148.

-

Loss of water (H₂O) to give a fragment at m/z = 147.

-

Retro-Diels-Alder reaction of the tetrahydroisoquinoline ring, leading to the cleavage of the saturated ring.

-

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol.

Methodologies for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

IR Data Acquisition (FTIR-ATR)

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for any atmospheric or instrumental signals.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

Ionization: Apply a high voltage to the electrospray needle to generate charged droplets, from which gas-phase ions are produced.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

While experimental spectroscopic data for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol is not widely available, a comprehensive understanding of its expected spectral features can be derived from the analysis of related structures and fundamental principles. The predicted NMR, IR, and MS data presented in this guide provide a valuable reference for the identification and characterization of this compound. The outlined methodologies offer a standardized approach for obtaining high-quality experimental data, which is essential for confirming the structure and purity of this and other novel chemical entities.

References

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega. [Link]

-

(5S,8'R)-6',7,8,8'-Tetrahydro-6-methyl-6H-spiro[1,3-dioxolo[4,5-g]isoquinoline-5,7'-indeno[4,5-d][4][5]dioxol]-8'-ol. SpectraBase. [Link]

-

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2020). Molecules. [Link]

-

5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. PubChem. [Link]

-

5,6,7,8-Tetrahydroquinoline. PubChem. [Link]

-

5,6,7,8-Tetrahydroisoquinoline. PubChem. [Link]

-

Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. (2008). Rapid Communications in Mass Spectrometry. [Link]

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

-

5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]

-

TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. (2007). CNS Drug Reviews. [Link]

-

(PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. (2021). ResearchGate. [Link]

-

Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]

- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol

Introduction: Unveiling the Potential of a Novel Tetrahydroisoquinoline Scaffold

The 5,6,7,8-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its inherent three-dimensional structure allows for precise interactions with a variety of biological targets, leading to a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and neurotropic effects.[1][3][4] This guide focuses on a specific, less-explored derivative, 5,6,7,8-Tetrahydroisoquinoline-1,3-diol , a molecule poised for investigation by researchers in drug discovery and development.

A thorough understanding of a compound's physicochemical properties is fundamental to its journey from a laboratory curiosity to a potential therapeutic agent. These properties—namely solubility, pKa, and lipophilicity (logP)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This document provides a comprehensive technical overview of the key physicochemical properties of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol, offering both theoretical insights and practical, field-proven experimental protocols for their determination.

Physicochemical Properties: A Comparative and Predictive Analysis

Direct experimental data for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol is not extensively available in the public domain. Therefore, this guide presents a combination of known properties of the parent compound, 5,6,7,8-tetrahydroisoquinoline, and computationally predicted values for the diol derivative. This approach provides a robust baseline for researchers initiating studies on this molecule.

| Property | 5,6,7,8-Tetrahydroisoquinoline (Parent Compound) | 5,6,7,8-Tetrahydroisoquinoline-1,3-diol (Predicted) | Significance in Drug Development |

| Molecular Formula | C₉H₁₁N[5][6] | C₉H₁₁NO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 133.19 g/mol [5] | 165.19 g/mol | Influences diffusion and transport across biological membranes. |

| Boiling Point | 106-108 °C at 13 mmHg[6] | >300 °C (Estimated) | Indicates volatility and thermal stability. |

| Density | 1.03 g/mL at 25 °C[6] | ~1.3 g/mL (Estimated) | Relates to the compound's physical state and formulation considerations. |

| pKa | 6.37 ± 0.20 (Predicted) | Basic pKa: ~7.5-8.5; Acidic pKa (phenolic): ~9-10 (Estimated) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Aqueous Solubility | Data not readily available | Low to moderate (Estimated) | Crucial for oral bioavailability and formulation of parenteral dosage forms. |

| logP (Octanol-Water Partition Coefficient) | 2.2 (Computed)[5] | ~1.0-1.5 (Estimated) | A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolism. |

Experimental Protocols for Physicochemical Property Determination

The following protocols are established, robust methods for the experimental determination of key physicochemical properties. The rationale behind each step is provided to ensure a deep understanding of the experimental design.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[7]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow for equilibration.[8]

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed to permit the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the clear supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze both the standards and the supernatant from the saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant, which represents its aqueous solubility at that specific pH and temperature.

-

Causality in Experimental Choices: The use of a buffer at a physiological pH is critical as the solubility of ionizable compounds is pH-dependent. The extended incubation period ensures that the system reaches thermodynamic equilibrium. Centrifugation or filtration is essential to separate the dissolved and undissolved compound accurately.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining aqueous solubility.

Protocol 2: Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa) of a compound by monitoring pH changes upon the addition of a titrant.[9][10][11]

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol and dissolve it in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low).

-

Ensure the solution is free of dissolved carbon dioxide by purging with an inert gas like nitrogen, as CO₂ can interfere with the titration of basic compounds.[9]

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic pKa or a strong base (e.g., 0.1 M NaOH) for an acidic pKa.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point, where half of the compound has been neutralized. At this point, pH = pKa. The equivalence point can be identified as the inflection point of the titration curve, often determined from the first or second derivative of the curve.[12]

-

Causality in Experimental Choices: The use of a co-solvent is a practical approach for compounds with low water solubility, though it's important to note that this can slightly alter the apparent pKa. Purging with nitrogen is crucial to remove dissolved CO₂, which can react with the titrant and lead to inaccurate results.

Protocol 3: Determination of logP via HPLC Method

The HPLC-based method for logP determination is a rapid and efficient alternative to the traditional shake-flask method, correlating a compound's retention time on a reverse-phase column with its lipophilicity.[13][14][15][16]

Methodology:

-

System Preparation:

-

Use a reverse-phase HPLC column (e.g., C18).

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Inject a series of standard compounds with known logP values that span a range encompassing the expected logP of the test compound.

-

Measure the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

-

Sample Analysis:

-

Inject a solution of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol and measure its retention time.

-

Calculate the capacity factor for the test compound.

-

-

logP Determination:

-

Plot the known logP values of the standards against their corresponding log(k') values.

-

A linear regression of this plot will yield a calibration curve.

-

Determine the logP of the test compound by interpolating its log(k') value onto the calibration curve.

-

Causality in Experimental Choices: The reverse-phase column, with its nonpolar stationary phase, retains more lipophilic compounds for longer, leading to a direct correlation between retention time and logP. The use of a set of standards with known logP values is essential for calibrating the system and ensuring accurate determination.

Plausible Synthetic Route

While a specific synthesis for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol is not readily found in the literature, a plausible route can be devised based on established synthetic methodologies for related tetrahydroisoquinolines.[4][17][18] A potential approach could involve the construction of the tetrahydroisoquinoline core followed by functional group manipulations.

Plausible Synthetic Pathway for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol

Caption: A potential synthetic route to the target compound.

Biological Significance and Potential Signaling Pathways

The tetrahydroisoquinoline scaffold is present in a wide array of biologically active molecules, including natural products and synthetic drugs.[1][2] These compounds have been shown to interact with various receptors and enzymes, exhibiting activities such as:

-

Dopaminergic and Adrenergic Receptor Modulation: Many tetrahydroisoquinoline derivatives show affinity for dopamine and adrenergic receptors, suggesting potential applications in neurological and cardiovascular disorders.[19]

-

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes like phosphodiesterase 4 (PDE4) and dihydrofolate reductase (DHFR).[3][20]

-

Anticancer Activity: Some tetrahydroisoquinolines have demonstrated cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.[3]

-

Estrogen Receptor Modulation: Hydroxylated tetrahydroisoquinolines have been investigated as selective estrogen receptor modulators.[21]

Given the presence of two hydroxyl groups, 5,6,7,8-Tetrahydroisoquinoline-1,3-diol may exhibit enhanced hydrogen bonding capabilities, potentially leading to potent and selective interactions with biological targets. One of the key signaling pathways implicated in the action of some bioactive tetrahydroisoquinolines is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[22]

Representative MAPK/ERK Signaling Pathway

Caption: A simplified MAPK/ERK signaling cascade.

Conclusion

5,6,7,8-Tetrahydroisoquinoline-1,3-diol represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its investigation by presenting predicted physicochemical properties, robust experimental protocols for their determination, a plausible synthetic strategy, and an overview of its potential biological relevance. A systematic characterization of its solubility, pKa, and logP will be instrumental in advancing our understanding of this molecule and unlocking its potential in the realm of drug discovery.

References

- Al-Ostath, A., Bkhaitan, M. M., Al-Dies, A. M., El-Emam, A. A., & Bakhite, E. A. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(8), 5321-5341.

- Bakhite, E. A., Abd El-Fattah, M. F., & Al-Dies, A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1643.

- Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 689-714.

- He, W., Gong, Y., Buntinx, M., Li, J., Claes, C., Hornby, P. J., ... & Barbay, J. K. (2023). Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. Toxicology, 494, 153588.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Berenguer, I., El Aouad, N., Andujar, S., Romero, V., Suvire, F., Freret, T., ... & Cortes, D. (2009). Tetrahydroisoquinolines as dopaminergic ligands: 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & medicinal chemistry, 17(14), 5037-5046.

- El-Sayed, N. N. E., & El-Gohary, N. S. (2006).

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Brossi, A., & Teitel, S. (1970). Tetrahydroisoquinolines. I. 1-Alkyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines1. Helvetica Chimica Acta, 53(8), 1779-1787.

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

-

Molecules. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link] titration.pdf

-

EPA. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5,6,7,8-tetrahydroisoquinoline. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]

-

PubMed. (2004). Tetrahydroisoquinolines as subtype selective estrogen agonists/antagonists. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

PMC. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. agilent.com [agilent.com]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 21. Tetrahydroisoquinolines as subtype selective estrogen agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol: A Prolyl Hydroxylase Inhibitor and Hypoxia-Inducible Factor-1α Stabilizer

Preamble: Navigating the Uncharted Territory of a Novel Small Molecule

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the scientific frontier to elucidate the probable mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. It is imperative to state at the outset that, as of the current scientific literature, the precise molecular interactions and signaling pathways of this specific compound remain uncharacterized. The tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] However, the unique 1,3-diol substitution on the 5,6,7,8-tetrahydroisoquinoline core presents a compelling case for a distinct mechanism of action.

This document, therefore, puts forth a scientifically-grounded hypothesis: 5,6,7,8-Tetrahydroisoquinoline-1,3-diol acts as a competitive inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This guide will deconstruct this proposed mechanism, provide the scientific rationale rooted in the activities of analogous structures, and present a comprehensive suite of experimental protocols to rigorously test this hypothesis. Our objective is to not only inform but also to empower your research endeavors into this promising molecule.

The Central Hypothesis: Inhibition of Prolyl 4-Hydroxylase and Stabilization of HIF-1α

The cellular response to hypoxia is a critical physiological process orchestrated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit and a constitutively expressed β-subunit. Under normoxic conditions, the HIF-1α subunit is hydroxylated on specific proline residues by PHD enzymes.[3] This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation, thus keeping its levels low.[3][4]

We propose that the 1,3-diol moiety of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol is positioned to chelate the ferrous iron (Fe²⁺) atom at the catalytic center of PHD enzymes. This action would competitively inhibit the binding of the co-substrate 2-oxoglutarate and prevent the hydroxylation of HIF-1α. The resulting stabilization of HIF-1α allows it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of a plethora of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[3][5]

Proposed Signaling Pathway

Figure 1: Proposed mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol.

Comparative Analysis with Structurally Related Compounds

While direct data for 5,6,7,8-Tetrahydroisoquinoline-1,3-diol is lacking, the biological activities of other hydroxylated tetrahydroisoquinolines provide valuable context. For instance, 6,7-dihydroxytetrahydroisoquinoline is known to interact with sympathetic nerves and can be formed from dopamine.[6] Other substituted tetrahydroisoquinolines have shown affinity for dopamine receptors, highlighting the importance of the core structure in interacting with biological targets.[7] The introduction of the 1,3-diol configuration, however, suggests a shift in targeting towards metalloenzymes like PHDs.

| Compound/Analog | Target | Activity | Reference |

| 6,7-Dihydroxytetrahydroisoquinoline | Sympathetic Nerve Terminals | Uptake and Storage | [6] |

| 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline | D₂-like Dopamine Receptors | High Affinity (Ki = 66 nM) | [7] |

| 5,6,7,8-Tetrahydroisoquinolin-5-ol | Dopamine/Serotonin Receptors (Predicted) | Potential Modulator | [8] |

Table 1: Biological activities of structurally related tetrahydroisoquinoline derivatives.

Experimental Validation Protocols

To substantiate the proposed mechanism of action, a multi-faceted experimental approach is essential. The following protocols are designed to provide a rigorous and self-validating workflow.

Protocol 1: In Vitro Prolyl 4-Hydroxylase (PHD) Inhibition Assay

Objective: To determine if 5,6,7,8-Tetrahydroisoquinoline-1,3-diol directly inhibits the enzymatic activity of PHD isoforms (primarily PHD2).

Methodology:

-

Reagents: Recombinant human PHD2, HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL), FeSO₄, 2-oxoglutarate, ascorbate, and a suitable assay buffer (e.g., Tris-HCl).

-

Assay Principle: A common method is a fluorescence-based assay that measures the consumption of 2-oxoglutarate or the production of succinate. Alternatively, a luminescence-based assay can detect the amount of unhydroxylated HIF-1α peptide.

-

Procedure: a. Prepare a dilution series of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. b. In a 96-well plate, add PHD2 enzyme, the HIF-1α peptide substrate, FeSO₄, and ascorbate. c. Add the diluted compound or vehicle control. d. Initiate the reaction by adding 2-oxoglutarate. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol by plotting the percent inhibition against the log of the compound concentration.

Figure 2: Workflow for the in vitro PHD inhibition assay.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

Objective: To determine if 5,6,7,8-Tetrahydroisoquinoline-1,3-diol stabilizes HIF-1α protein levels in cultured cells.

Methodology:

-

Cell Culture: Use a relevant cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to express HIF-1α (e.g., HeLa).

-

Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with varying concentrations of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol for different time points (e.g., 2, 4, 8 hours). Include a positive control (e.g., a known PHD inhibitor like dimethyloxalylglycine - DMOG) and a vehicle control.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Western Blotting: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with a primary antibody specific for HIF-1α. c. Use a loading control antibody (e.g., β-actin) to ensure equal protein loading. d. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression

Objective: To assess the functional consequence of HIF-1α stabilization by measuring the upregulation of its target genes.

Methodology:

-

Cell Treatment: Treat cells with 5,6,7,8-Tetrahydroisoquinoline-1,3-diol as described in Protocol 2.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and reverse transcribe it into cDNA.

-

qRT-PCR: a. Perform qRT-PCR using primers specific for HIF-1α target genes such as VEGFA, SLC2A1 (GLUT1), and EPO. b. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.

Conclusion and Future Directions

The proposed mechanism of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol as a prolyl 4-hydroxylase inhibitor and subsequent HIF-1α stabilizer offers a compelling avenue for research and drug development. The stabilization of HIF-1α has therapeutic potential in a range of ischemic diseases, wound healing, and anemia.[3][4][5] The experimental protocols outlined in this guide provide a clear and robust framework for validating this hypothesis.

Should this mechanism be confirmed, future studies should focus on structure-activity relationship (SAR) analyses to optimize the potency and selectivity of this tetrahydroisoquinoline scaffold. Furthermore, in vivo studies in relevant animal models will be crucial to translate these molecular findings into potential therapeutic applications. This guide serves as a foundational blueprint for unlocking the full scientific and therapeutic potential of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol.

References

-

Li, G., Ko, C. N., Li, D., Yang, C., Wang, W., Yang, G. J., ... & Leung, C. H. (2021). A small molecule HIF-1α stabilizer that accelerates diabetic wound healing. Nature Communications, 12(1), 3345. [Link]

-

Li, G., Ko, C. N., Li, D., Yang, C., Wang, W., Yang, G. J., ... & Leung, C. H. (2021). A small molecule HIF-1α stabilizer that accelerates diabetic wound healing. Nature communications, 12(1), 1-15. [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

-

Li, G., Ko, C. N., Li, D., Yang, C., Wang, W., Yang, G. J., ... & Leung, C. H. (2021). A small molecule HIF-1α stabilizer that accelerates diabetic wound healing. PubMed. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1972). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. [Link]

-

Molecules. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. [Link]

-

Berenguer, I., El Aouad, N., Andujar, S., Romero, V., Suvire, F., Freret, T., ... & Cortes, D. (2009). Tetrahydroisoquinolines as dopaminergic ligands: 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & medicinal chemistry, 17(14), 4968-4980. [Link]

-

Cohen, G., & Collins, M. (1970). 6,7-Dihydroxytetrahydroisoquinoline: uptake and storage by peripheral sympathetic nerve of the rat. Science, 167(3926), 1749-1751. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A small molecule HIF-1α stabilizer that accelerates diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule HIF-1α stabilizer that accelerates diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6,7-Dihydroxytetrahydroisoquinoline: uptake and storage by peripheral sympathetic nerve of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In silico prediction of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol activity

An In-Depth Technical Guide to the In Silico Prediction of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol Activity

Abstract

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the biological activity of a specific, under-explored derivative: 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. The absence of extensive experimental data for this compound necessitates a robust computational approach to hypothesize its potential therapeutic applications and guide future experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of expertise, trustworthiness, and authoritative grounding in computational drug discovery. We will explore a multi-faceted strategy encompassing Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore hypothesis generation, and molecular docking to elucidate the potential pharmacology of this novel molecule.

Introduction: The Enigmatic Potential of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol

The tetrahydroisoquinoline core is a cornerstone in the development of therapeutics targeting the central nervous system and oncology.[1][2] Derivatives of this scaffold have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as various enzymes.[3][4] While the chemical structure of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol is known[5], its biological activity remains largely uncharacterized. This knowledge gap presents a prime opportunity for the application of in silico predictive modeling, a critical component of modern drug discovery that accelerates the identification of lead compounds and reduces the time and cost associated with experimental screening.[6][7]

This guide will not merely list computational procedures but will delve into the scientific rationale behind the selection of specific methods, the construction of predictive models, and the interpretation of the resulting data. Our approach is designed to be a self-validating system, where each computational step builds upon the last, creating a cohesive and logical predictive narrative.

Foundational Strategy: A Multi-pronged In Silico Approach

To construct a robust hypothesis for the activity of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol, we will employ a synergistic combination of ligand-based and structure-based computational methods. This integrated approach allows us to leverage information from structurally similar compounds with known activities while also exploring the potential interactions of our target molecule with specific protein structures.[8]

Our workflow is conceptually illustrated in the following diagram:

Figure 1: A multi-pronged in silico workflow for activity prediction.

Ligand-Based Prediction: Learning from Known Actives

Ligand-based methods are indispensable when the three-dimensional structure of the biological target is unknown or when a significant amount of structure-activity relationship (SAR) data is available for a series of compounds.[9][10] These approaches are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities.[11]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13] These models can then be used to predict the activity of new, untested compounds.

Rationale and Causality: The underlying assumption of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By identifying the key molecular descriptors that correlate with activity, we can gain insights into the structural features that are important for a compound's biological function.[14][15]

Experimental Protocol: Building a Predictive QSAR Model

-

Data Curation:

-

Compile a dataset of structurally diverse tetrahydroisoquinoline derivatives with experimentally determined biological activity data (e.g., IC₅₀ or Kᵢ values) against a specific target. Public databases such as ChEMBL and PubChem are invaluable resources for this step.

-

For this case study, we will hypothesize a dataset of compounds with known inhibitory activity against a hypothetical kinase.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:

-

1D descriptors: Molecular weight, atom counts.

-

2D descriptors: Topological indices, molecular connectivity indices.

-

3D descriptors: Molecular shape indices, solvent-accessible surface area.

-

-

Software such as PaDEL-Descriptor or Mordred can be used for this purpose.

-

-

Model Building and Validation:

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set.

-

Use a machine learning algorithm, such as Random Forest or Support Vector Machines, to build a regression model that correlates the molecular descriptors of the training set with their biological activities.[12]

-

Validate the model's predictive power using the test set and cross-validation techniques. Key statistical parameters to assess model quality include the coefficient of determination (R²) and the root mean square error (RMSE).

-

Self-Validation: A robust QSAR model should have high R² and low RMSE values for both the training and test sets, indicating good internal and external predictive capabilities.

Data Presentation: Hypothetical QSAR Model Performance

| Model Metric | Training Set | Test Set |

| R² | 0.85 | 0.78 |

| RMSE | 0.35 | 0.42 |

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response.[9][16] These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and charged centers, arranged in a specific three-dimensional geometry.[17]

Rationale and Causality: By identifying the common pharmacophoric features of a set of active molecules, we can create a 3D query to screen for novel compounds that possess these same features and are therefore likely to be active.[9][18]

Experimental Protocol: Generating a Pharmacophore Hypothesis

-

Ligand Preparation:

-

Select a set of structurally diverse and potent active compounds from the curated dataset.

-

Generate low-energy 3D conformations for each ligand.

-

-

Pharmacophore Feature Identification:

-

Identify the common chemical features present in the active ligands. These typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Aromatic Rings (AR)

-

Hydrophobic Groups (HY)

-

Positive/Negative Ionizable Centers

-

-

-

Hypothesis Generation and Validation:

-

Use software like PHASE or LigandScout to align the active molecules and generate pharmacophore hypotheses.

-

Score and rank the hypotheses based on how well they map to the active compounds and discriminate them from inactive ones.

-

The best hypothesis will be the one that captures the essential features of the most active compounds while excluding those of the inactive ones.

-

Visualization: A Hypothetical Pharmacophore Model

Figure 2: A hypothetical 3D pharmacophore model for a kinase inhibitor.

Structure-Based Prediction: Interrogating the Target

Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein or nucleic acid, to guide the design of new drugs.[8]

Target Identification and Prioritization